molecular formula C25H24N8O7S2 B13393966 Cefpiramide acid; Cefpiramide

Cefpiramide acid; Cefpiramide

Cat. No.: B13393966
M. Wt: 612.6 g/mol
InChI Key: PWAUCHMQEXVFJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cefpiramide is synthesized through a series of chemical reactions involving the incorporation of various functional groups into the cephalosporin core structure. One method involves dispersing cefpiramide in water, followed by the addition of ammonium hydroxide to dissolve the solution. Acetic acid or propionic acid aqueous solutions are then added to induce crystallization . Another method involves dissolving cefpiramide acid in water with sodium benzoate, sodium dihydrogen phosphate, and sodium hydrogen phosphate, followed by the addition of sodium hydroxide solution .

Industrial Production Methods

Industrial production of cefpiramide often involves large-scale synthesis using similar methods as described above. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of freeze-drying techniques is common to ensure the stability and longevity of the antibiotic .

Chemical Reactions Analysis

Types of Reactions

Cefpiramide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving cefpiramide include ammonium hydroxide, acetic acid, propionic acid, and sodium hydroxide . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are various derivatives of cefpiramide, which may have different antibacterial properties or improved stability.

Scientific Research Applications

Cefpiramide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cefpiramide is unique among cephalosporins due to its broad-spectrum activity and effectiveness against Pseudomonas aeruginosa. Similar compounds include:

Cefpiramide’s unique structure and properties make it a valuable antibiotic for treating resistant bacterial infections.

Biological Activity

Cefpiramide, a semisynthetic third-generation cephalosporin antibiotic, exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria including Pseudomonas aeruginosa. This article explores the biological activity of cefpiramide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

Chemical Structure and Classification

  • IUPAC Name : (6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Molecular Formula : C25H24N8O7S2.
  • Drug Class : Beta-lactam antibiotic.

Cefpiramide exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer essential for bacterial integrity. This action leads to cell lysis and death, particularly effective against Pseudomonas aeruginosa and other Gram-negative pathogens .

Antibacterial Spectrum

Cefpiramide demonstrates significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.5 - 4 mg/L
Acinetobacter spp.0.5 - 8 mg/L
Methicillin-susceptible Staphylococcus aureus0.5 - 4 mg/L
Neisseria gonorrhoeae<0.25 mg/L
Haemophilus influenzae<0.25 mg/L

Cefpiramide is less effective against certain strains such as Enterococcus faecalis, where higher MIC values are observed .

Case Studies and Research Findings

  • Comparative In-Vitro Activity : A study involving 6552 bacterial isolates demonstrated cefpiramide's effectiveness against commonly encountered pathogens, showing superior activity against Acinetobacter spp. compared to other cephalosporins like cefoperazone .
  • SARS-CoV-2 Interaction : Recent research indicated that cefpiramide has a high binding affinity for the SARS-CoV-2 spike protein, suggesting potential repurposing as an antiviral agent against COVID-19. Molecular docking studies revealed that cefpiramide binds effectively to the S protein, inhibiting viral entry into host cells .
    Binding Energy (kcal/mol) Inhibition Constant (µM)
    -6.0437.35
    The study highlighted significant interactions between cefpiramide and key residues in the spike protein, indicating its potential as a therapeutic agent in viral infections .

Pharmacokinetics

Cefpiramide is rapidly absorbed following intramuscular injection, with plasma half-lives significantly longer than those of other cephalosporins like cefoperazone and cefazolin. This property enhances its therapeutic effectiveness in treating severe infections caused by susceptible bacteria .

Properties

IUPAC Name

7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUCHMQEXVFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N8O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860917
Record name 7-{2-[(4-Hydroxy-6-methylpyridine-3-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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